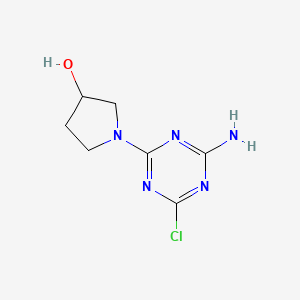

1-(4-Amino-6-cloro-1,3,5-triazin-2-YL)-3-pirrolidinol

Descripción general

Descripción

1,3,5-Triazine derivatives are biologically active small molecules . They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared by conventional methods or by using microwave irradiation . The use of microwave irradiation can result in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The structure of these compounds can be confirmed using various spectroscopic techniques .Chemical Reactions Analysis

The synthesis of these compounds often involves the replacement of chloride ions in cyanuric chloride . This can give several variants of 1,3,5-triazine derivatives .Physical and Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds can be optimized by computational methods .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de 1-(4-Amino-6-cloro-1,3,5-triazin-2-YL)-3-pirrolidinol han sido estudiados por sus propiedades antimicrobianas. Las investigaciones indican que estos compuestos pueden ser efectivos contra una variedad de cepas bacterianas, incluyendo las multirresistentes . Son particularmente prometedores en la lucha contra Staphylococcus aureus y Escherichia coli, con algunos derivados mostrando actividad comparable a la ampicilina .

Inhibidores de la Monoaminooxidasa

Estos derivados de triazina también han sido evaluados por su potencial como inhibidores de la monoaminooxidasa (MAO) . Los inhibidores de la MAO son cruciales en el tratamiento de diversos trastornos psiquiátricos y neurológicos, ya que pueden ayudar a regular los niveles de neurotransmisores. Algunos derivados han mostrado actividad inhibitoria selectiva hacia MAO-A, que es responsable del metabolismo de neurotransmisores como la serotonina .

Propiedades Antimaláricas

El núcleo de triazina de estos compuestos se ha asociado con actividad antimalárica. Al modificar el andamiaje de triazina, los investigadores pueden desarrollar nuevos fármacos que pueden superar la resistencia a los medicamentos antimaláricos actuales .

Investigación Anticancerígena

Los derivados de triazina se están explorando por sus propiedades anticancerígenas. Su capacidad de interactuar con varias vías biológicas los convierte en candidatos adecuados para el diseño de nuevos fármacos anticancerígenos .

Aplicaciones Antivirales

La versatilidad estructural de los compuestos de triazina permite la síntesis de derivados con actividades antivirales. Se pueden adaptar para dirigirse a enzimas virales específicas o procesos de replicación .

Químicos Agrícolas

En la agricultura, los derivados de triazina sirven como base para el desarrollo de herbicidas y pesticidas. Su estructura química se puede modificar para dirigirse a plagas o malezas específicas, reduciendo el impacto en las especies no objetivo .

Ciencia de los Materiales

Estos compuestos tienen aplicaciones en la ciencia de los materiales, particularmente en la síntesis de nuevos polímeros y recubrimientos. Sus propiedades únicas pueden mejorar la durabilidad y la funcionalidad de los materiales .

Síntesis Química

This compound sirve como un bloque de construcción en la síntesis química. Se puede utilizar para crear una amplia gama de compuestos químicos para diversas aplicaciones industriales .

Mecanismo De Acción

Target of Action

Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It’s known that triazine derivatives interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted cells .

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that the compound may lead to the death or growth inhibition of bacterial cells.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in the production of key proteins involved in cell growth and differentiation . These effects highlight the potential of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These findings suggest that 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications . Additionally, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can interact with cofactors, such as NADH and ATP, affecting their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 1-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-3-pyrrolidinol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, it can be directed to the nucleus to modulate gene expression or to the mitochondria to influence energy production and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVZPVMGQUUNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209939 | |

| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220030-89-6 | |

| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

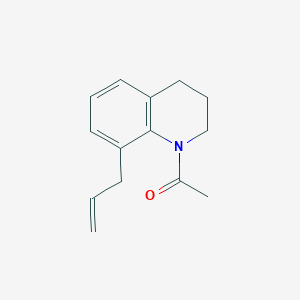

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![{2-[(4-Fluorophenyl)amino]ethyl}(2-methoxyethyl)amine dihydrochloride](/img/structure/B1443203.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)